

N-Boc-2-chloroethylamine: A Comprehensive Structural Analysis and Characterization Guide

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Compound of Interest

Compound Name: **N-Boc-2-chloroethylamine**

Cat. No.: **B130500**

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N-Boc-2-chloroethylamine, systematically named tert-butyl (2-chloroethyl)carbamate, is a bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceuticals.^{[1][2]} Its structure, incorporating a reactive chloroethyl group and a stable Boc-protected amine, makes it a valuable building block for introducing a masked aminoethyl fragment into more complex molecular architectures.^{[1][2]} This guide provides an in-depth technical overview of the structural analysis and characterization of **N-Boc-2-chloroethylamine**, presenting key data in a structured format and detailing the experimental protocols for its characterization.

Physicochemical and Spectroscopic Data

The fundamental properties and spectroscopic data of **N-Boc-2-chloroethylamine** are summarized in the tables below, providing a comprehensive reference for its identification and characterization.

General Properties

Property	Value	Reference
CAS Number	71999-74-1	[1][3][4]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[1][4]
Molecular Weight	179.64 g/mol	[1][4]
Physical Form	Colorless to Yellow Oil to Off-White to Yellow Semi-Solid	[5]
Boiling Point	75 °C at 8 mmHg	[3]
Storage	Sealed in a dry environment, preferably in a freezer at -20°C	[1][4]

Spectroscopic Data

The following tables detail the key spectroscopic signatures of **N-Boc-2-chloroethylamine**, which are crucial for its structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃)[5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.93	br s	1H	NHCO
3.49-3.63	m	2H	ClCH ₂
3.36-3.48	m	2H	CH ₂ NH
1.18	s	9H	C(CH ₃) ₃

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃)[5]

| Chemical Shift (δ) ppm | Assignment | ---|---|---| | 155.8 | C=O | | 79.8 | C(CH₃)₃ | | 45.7 | CH₂Cl | | 32.8 | CH₂NH | | 28.2 | C(CH₃)₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data[5]

Wavenumber (cm ⁻¹)	Interpretation
3347	N-H Stretch
2924, 2854	C-H Stretch (Aliphatic)
1725, 1709	C=O Stretch (Carbamate)
1503	N-H Bend
1462	C-H Bend

Mass Spectrometry (MS) and Elemental Analysis

Technique	Result	Reference
High-Resolution Mass Spectrometry (HRMS)	Can provide a highly accurate mass measurement to confirm the elemental composition.	[1]
Elemental Analysis	Calculated: C, 46.80%; H, 7.86%; N, 7.80%. Found: C, 46.91%; H, 7.89%; N, 7.74%.	[5]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of **N-Boc-2-chloroethylamine** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Boc-2-chloroethylamine** in about 0.6 mL of deuterated chloroform (CDCl₃).

- ^1H NMR Acquisition: Acquire the proton spectrum. The characteristic signals include a singlet for the tert-butyl protons around δ 1.4 ppm, and two multiplets for the chloroethyl chain protons between δ 3.4–3.6 ppm.[1]
- ^{13}C NMR Acquisition: Acquire the carbon spectrum. Key signals confirming the structure include the carbamate carbonyl carbon, the quaternary and methyl carbons of the Boc group, and the two methylene carbons of the ethyl chain.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Procedure:

- Sample Preparation: A small amount of the neat liquid or semi-solid sample is placed between two potassium bromide (KBr) plates to create a thin film.
- Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm^{-1} .
- Data Analysis: A key diagnostic peak is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group, which confirms the presence of the Boc group.[1] Other significant peaks include the N-H stretch and C-H stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the molecule.

Instrumentation: Mass Spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.[1]

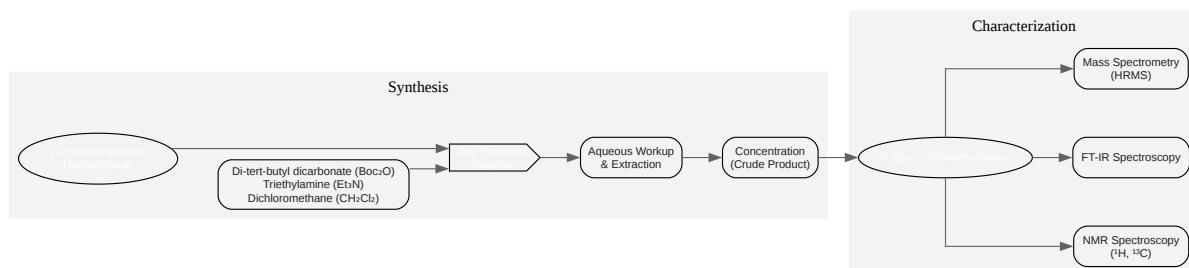
Procedure:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by GC or LC to ensure purity.

- Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI), is used.
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
- Data Analysis: The molecular ion peak is identified to confirm the molecular weight of 179.64 g/mol. HRMS provides a highly accurate mass measurement that can be used to validate the elemental formula C₇H₁₄CINO₂.^[1]

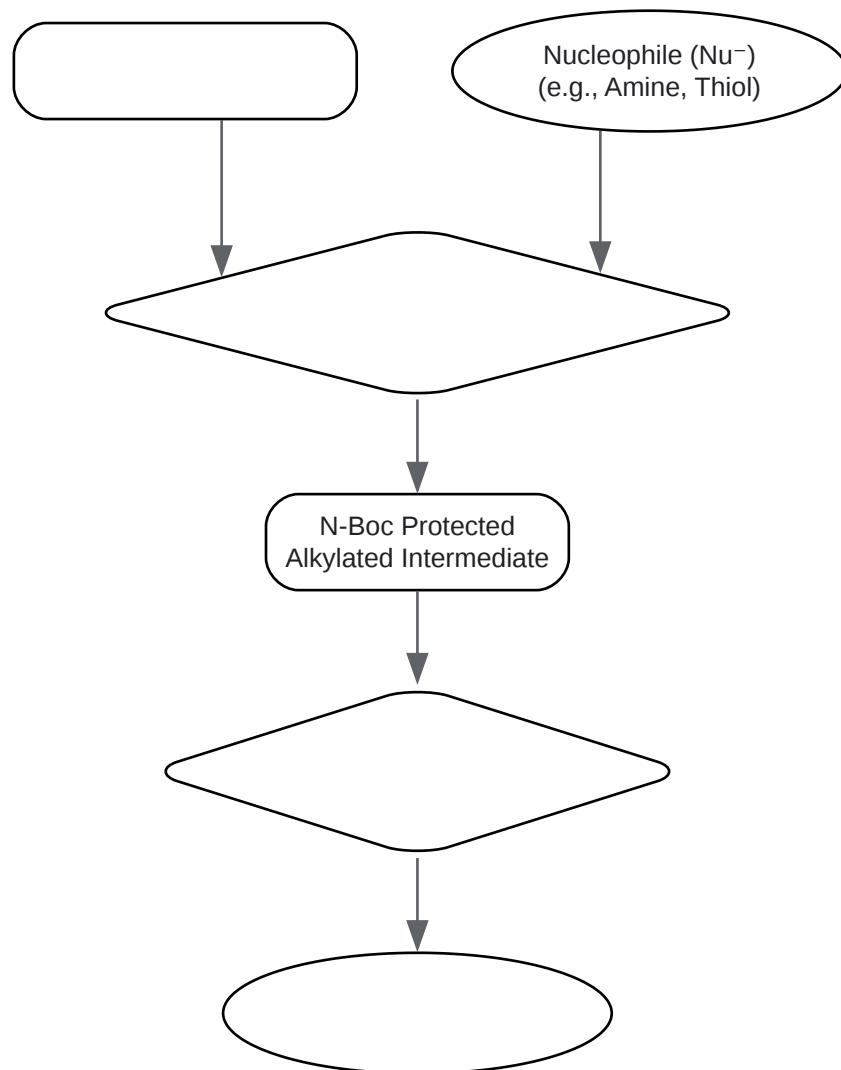
Visualizing Workflows and Relationships

The following diagrams illustrate key aspects of working with **N-Boc-2-chloroethylamine**.



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Caption: Synthetic and characterization workflow for **N-Boc-2-chloroethylamine**.



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Caption: General synthetic utility of **N-Boc-2-chloroethylamine**.

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